molecular formula C28H25NO5S B301451 ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301451
M. Wt: 487.6 g/mol
InChI Key: OQNAIROPSIKTKL-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has a wide range of potential scientific research applications. This compound has been studied for its anti-cancer properties and has shown promising results in various cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Furthermore, this compound has been investigated for its use in the development of new materials, such as organic electronic devices and sensors.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
Ethyl (this compound)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate in lab experiments include its potential anti-cancer and therapeutic effects, as well as its potential use in the development of new materials. However, the limitations of using this compound in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate. One potential direction is the further investigation of its anti-cancer properties and potential use in cancer therapy. Additionally, the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored further. Furthermore, the potential use of this compound in the development of new materials, such as organic electronic devices and sensors, should also be studied.

Synthesis Methods

Ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of different solvents, catalysts, and reaction conditions to obtain the final product. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

properties

Molecular Formula

C28H25NO5S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C28H25NO5S/c1-3-33-28(31)25-26(30)24(35-27(25)29-21-11-15-22(32-2)16-12-21)17-19-9-13-23(14-10-19)34-18-20-7-5-4-6-8-20/h4-17,29H,3,18H2,1-2H3/b24-17-

InChI Key

OQNAIROPSIKTKL-ULJHMMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C1=O)NC4=CC=C(C=C4)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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